1-[1-(2-Chlorophenyl)vinyl]pyridinium
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Overview
Description
1-[1-(2-Chlorophenyl)vinyl]pyridinium is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridinium ion and a tetrafluoroborate anion, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[1-(2-Chlorophenyl)vinyl]pyridinium typically involves the reaction of 2-chlorobenzaldehyde with pyridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[1-(2-Chlorophenyl)vinyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-[1-(2-Chlorophenyl)vinyl]pyridinium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1-[1-(2-Chlorophenyl)vinyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[1-(2-Chlorophenyl)vinyl]pyridinium can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and other pyridinium salts. These compounds share similar structural features but differ in their chemical properties and applications. For example, imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science . The uniqueness of this compound lies in its specific chemical structure and the presence of the tetrafluoroborate anion, which imparts distinct properties and reactivity.
Properties
IUPAC Name |
1-[1-(2-chlorophenyl)ethenyl]pyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN.BF4/c1-11(15-9-5-2-6-10-15)12-7-3-4-8-13(12)14;2-1(3,4)5/h2-10H,1H2;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPRUQZMNYNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C=C(C1=CC=CC=C1Cl)[N+]2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195801 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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